BenchChemオンラインストアへようこそ!

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Lipophilicity ADME Lead Optimization

This 3-cyclopropyl tetrahydroindazolone delivers a metabolically resilient scaffold for kinase inhibitor and HDAC6 probe development. The cyclopropyl group provides higher C–H bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for methylene), reducing CYP450-mediated oxidation risk compared to linear alkyl analogs. With an XLogP3 of 0.9, TPSA of 45.8 Ų, and MW of 176.21 Da, it satisfies Rule-of-Three criteria for fragment-based drug discovery. The indazole core appears in FDA-approved agents (axitinib, pazopanib). Absence of published SAR offers first-mover IP advantage for composition-of-matter patents. ≥95% purity. For R&D use only.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11912913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)C(=NN2)C3CC3
InChIInChI=1S/C10H12N2O/c13-8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h6H,1-5H2,(H,11,12)
InChIKeyZRNABBYYPRFWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one: A Cyclopropyl-Substituted Tetrahydroindazolone Building Block for Medicinal Chemistry Procurement


3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1367905-89-2) is a synthetic tetrahydroindazolone derivative bearing a cyclopropyl group at the 3-position of the indazole core [1]. With a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol, it belongs to the indazole family—a privileged scaffold in drug discovery recognized for its presence in numerous kinase inhibitors and anti-inflammatory agents [2]. The compound features a partially saturated bicyclic system comprising a fused pyrazole and cyclohexanone ring, and is commercially available at ≥95% purity from specialty chemical suppliers .

Why Generic Substitution of 3-Substituted Tetrahydroindazolones Introduces Uncontrolled Physicochemical and Metabolic Risk


The 3-position substituent on the 6,7-dihydro-1H-indazol-4(5H)-one core is a critical determinant of lipophilicity, conformational flexibility, and metabolic stability [1]. Replacing the cyclopropyl group with a methyl, phenyl, or unsubstituted hydrogen—even when the core scaffold appears identical—produces compounds with substantially different computed logP values, molecular weights, and rotatable bond counts [2]. Most critically, the cyclopropyl ring's higher C–H bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for methylene) renders it less susceptible to CYP450-mediated oxidative metabolism compared to linear alkyl or unsubstituted analogs [3]. Substituting with a less metabolically resilient group without experimental validation introduces uncontrolled pharmacokinetic risk in lead optimization programs. The quantitative evidence below establishes the specific, measurable differences that justify compound-specific selection.

Quantitative Differentiation Evidence: 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one vs. Closest 3-Substituted Analogs


Lipophilicity Control: XLogP3 = 0.9 Balances Membrane Permeability Against LogP-Driven Off-Target Risk

The cyclopropyl-substituted compound exhibits a computed XLogP3 of 0.9, intermediate between the unsubstituted analog (XLogP3 = 0.4) and the 3-phenyl analog (XLogP3 = 2.0), and nearly equivalent to the 3-methyl analog (XLogP3 = 0.8) [1][2]. However, unlike the 3-methyl group, the cyclopropyl ring provides this moderate lipophilicity without introducing a metabolically labile sp³ C–H bond at the benzylic-like position directly adjacent to the aromatic system [3].

Lipophilicity ADME Lead Optimization

Molecular Weight Control: 176.21 Da Preserves Ligand Efficiency Relative to Bulkier 3-Aryl Analogs

At 176.21 g/mol, the cyclopropyl-substituted compound maintains a molecular weight 36.04 Da (17.0%) lower than the 3-phenyl analog (212.25 g/mol), while adding only 26.03 Da vs. the 3-methyl analog (150.18 g/mol) and 40.06 Da vs. the unsubstituted core (136.15 g/mol) [1][2]. The single rotatable bond (cyclopropyl-to-indazole torsion) vs. zero rotatable bonds for 3-methyl and unsubstituted analogs introduces controlled conformational flexibility without the substantial entropic penalty of the 3-phenyl group (also 1 rotatable bond but with significantly larger rotating mass) [3].

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Metabolic Stability Advantage: Cyclopropyl C–H Bonds Resist CYP450 Oxidative Metabolism Compared to Methyl Analogs

The cyclopropyl group at the 3-position introduces C–H bonds with a bond dissociation energy of ~106 kcal/mol, approximately 8 kcal/mol higher than typical methylene C–H bonds (~98 kcal/mol), which are present in the 3-methyl analog [1]. This higher BDE directly correlates with reduced susceptibility to hydrogen atom abstraction by CYP450 Compound I, the rate-limiting step in oxidative metabolism [2]. While direct microsomal stability data for this specific compound have not been published, extensive literature on cyclopropyl-containing drug candidates demonstrates that this substitution consistently yields 2- to 10-fold improvements in intrinsic clearance (CL_int) relative to methyl or unsubstituted congeners in human liver microsome assays [3].

Metabolic Stability CYP450 Oxidative Metabolism Pharmacokinetics

Commercial Availability at Defined Purity: 95% Minimum Purity from AK Scientific Enables Reproducible SAR Studies

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is commercially available from AK Scientific Inc. (Catalog No. 0876DZ) with a minimum purity specification of 95% . By contrast, the 3-phenyl analog (CAS 96546-38-2) is listed at 97% purity from alternative suppliers , while the 3-methyl and unsubstituted analogs are available at 95% purity but lack the cyclopropyl metabolic stability advantages documented in Section 3.3. The 95% purity threshold meets the minimum acceptable standard for hit-to-lead SAR determination (typically ≥95% by HPLC or qNMR is required for reliable IC₅₀ determination) [1].

Purity Specification Procurement Reproducibility

Validated Tetrahydroindazolone Scaffold: Core Motif in Nanomolar HDAC6 Inhibitors and Kinase-Targeting Patents

The 1,5,6,7-tetrahydro-4H-indazol-4-one core scaffold—of which 3-cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a direct derivative—has been validated in published drug discovery programs. Compound 21, a tetrahydroindazolone-capped hydroxamate, demonstrated HDAC6 inhibition with an IC₅₀ of 18 nM and 217-fold selectivity over HDAC1, with favorable oral bioavailability in rodents [1]. Separately, tetrahydroindazolones have been evaluated as c-Src kinase inhibitors, with the most potent derivatives (e.g., 4-tert-butylphenyl analog) achieving IC₅₀ values of 35.1 μM, demonstrating the scaffold's versatility across target classes [2]. The cyclopropyl-substituted variant provides a unique vector for further structural diversification at the 1-, 5-, and 6-positions while maintaining the pharmacophoric ketone at position 4 [3].

Scaffold Validation HDAC6 Inhibitor Kinase Inhibitor Drug Discovery

High-Value Application Scenarios for 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Leveraging the Tetrahydroindazolone Pharmacophore

The tetrahydroindazolone scaffold is established in kinase inhibitor design, with patent literature from Aventis Pharma (US 20050059722) explicitly covering 3-substituted indazoles as kinase-inhibiting agents for oncology [1]. The cyclopropyl substituent at position 3 provides a metabolically resilient, conformationally constrained vector that can occupy the hydrophobic back pocket of kinase ATP-binding sites, as demonstrated by structurally related cyclopropyl-indazole kinase inhibitors [2]. Procurement of the 3-cyclopropyl variant rather than the 3-methyl or 3-phenyl analogs enables exploration of a distinct region of kinase chemical space while benefiting from the cyclopropyl group's documented metabolic stability advantages [3].

HDAC6 Inhibitor Development Using the Tetrahydroindazolone Cap Group Strategy

Yang et al. (2024) demonstrated that tetrahydroindazolone-capped hydroxamates achieve nanomolar HDAC6 inhibition (IC₅₀ = 18 nM for Compound 21) with >200-fold selectivity over HDAC1 and oral bioavailability [1]. The 3-cyclopropyl building block provides a ready-made cap group precursor that can be elaborated into novel HDAC6 inhibitors with potentially differentiated selectivity profiles relative to the published 3-unsubstituted or 3-methyl tetrahydroindazolone caps. The cyclopropyl group's three-dimensionality may enhance isoform selectivity through steric complementarity with the HDAC6 L1 loop pocket [2].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 176.21 g/mol and a heavy atom count of 13, the compound falls within the optimal fragment space (MW < 300 Da, heavy atom count ≤ 18) [1]. Its XLogP3 of 0.9 and topological polar surface area of 45.8 Ų satisfy the 'rule of three' criteria for fragment libraries (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. Compared to the 3-phenyl analog (MW 212.25, XLogP3 2.0), the cyclopropyl compound offers superior fragment-like properties while retaining a synthetic handle for fragment growing or linking strategies [3].

Chemical Biology Probe Development Targeting Underexplored Kinase or Epigenetic Targets

The compound combines the privileged indazole pharmacophore—present in FDA-approved kinase inhibitors including axitinib, pazopanib, and entrectinib [1]—with a cyclopropyl substituent that is underrepresented in commercial screening collections. This combination makes it suitable as a starting scaffold for developing chemical probes against understudied kinases or epigenetic targets where novel intellectual property is commercially valuable. The absence of published biological data for this specific compound [2] represents a first-mover advantage for organizations seeking to establish novel SAR and composition-of-matter patents.

Quote Request

Request a Quote for 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.